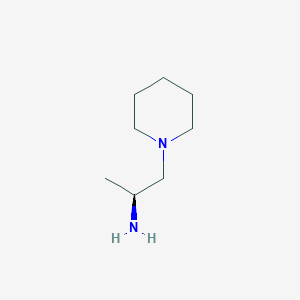
(S)-1-(2-Amino-propan-1-yl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Amino-propan-1-yl)-piperidine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(S)-1-(2-Amino-propan-1-yl)-piperidine is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. Research has indicated that compounds with similar structures can enhance neurotransmitter signaling, potentially leading to anxiolytic and antidepressant effects in animal models .
Pain Management
Recent studies have highlighted the compound's dual action on histamine H3 and sigma-1 receptors, which are crucial in pain modulation. For instance, a study designed new ligands based on piperidine structures that demonstrated significant analgesic activity in both nociceptive and neuropathic pain models. These findings suggest that this compound could be further developed for pain management therapies .
Anticancer Research
Piperidine derivatives have been explored for their anticancer properties. The ability of this compound to modulate multiple signaling pathways involved in cancer progression positions it as a potential lead compound for developing new cancer therapies. Its interaction with the mu-opioid receptor has been linked to inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Neurodegeneration Studies : Research indicates that this compound may modulate neurodegenerative processes through its effects on neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease.
- Dual Receptor Ligands : Investigations into dual-targeting compounds have shown that derivatives based on the piperidine core can enhance opioid analgesia while reducing side effects associated with traditional opioid therapies .
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(2S)-1-piperidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7,9H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ZFDABCDCTKLGOK-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CN1CCCCC1)N |
Kanonische SMILES |
CC(CN1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















